molecular formula C20H16O3 B14660547 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one CAS No. 38134-75-7

5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one

Cat. No.: B14660547
CAS No.: 38134-75-7
M. Wt: 304.3 g/mol
InChI Key: YJIZWVLNXXSSCG-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is an organic compound that features both a hydroxyphenyl group and a naphthyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one typically involves the following steps:

    Formation of the Oxolan-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Hydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the Naphthyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to achieve the desired outcomes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Both the hydroxyphenyl and naphthyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones, naphthoquinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one would depend on its specific application. For instance:

    Biological Activity: It might interact with specific enzymes or receptors, modulating biological pathways.

    Chemical Reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxyphenyl)-5-phenyl-oxolan-2-one: Similar structure but with a phenyl group instead of a naphthyl group.

    5-(4-Hydroxyphenyl)-5-(2-naphthyl)oxolan-2-one: Similar structure but with a different naphthyl isomer.

Uniqueness

5-(4-Hydroxyphenyl)-5-(naphthalen-1-yl)oxolan-2-one is unique due to the presence of both hydroxyphenyl and naphthyl groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

38134-75-7

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-5-naphthalen-1-yloxolan-2-one

InChI

InChI=1S/C20H16O3/c21-16-10-8-15(9-11-16)20(13-12-19(22)23-20)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,21H,12-13H2

InChI Key

YJIZWVLNXXSSCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(C2=CC=C(C=C2)O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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